5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid
Description
This compound features a 1,2,3-triazole core substituted with a methyl group at position 3 and a carboxylic acid at position 4. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is attached via an aminomethyl linker at position 5. The Fmoc moiety is widely used as a protecting group in peptide synthesis, while the triazole ring is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The carboxylic acid group enhances solubility in polar solvents and facilitates further derivatization, making this compound a versatile intermediate in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-24-18(19(25)26)17(22-23-24)10-21-20(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVXRUFXKZLWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219408-47-4 | |
| Record name | 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mécanisme D'action
Target of Action
It is known that similar compounds with a fluoren-9-ylmethoxycarbonyl (fmoc) group are often used in peptide synthesis, suggesting that this compound may interact with proteins or peptides in the body.
Mode of Action
Compounds with the fmoc group are typically used as a protective group in peptide synthesis. They prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. The Fmoc group can be removed when no longer needed, allowing the amino acid to participate in the desired reactions.
Activité Biologique
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid typically involves the reaction of 9H-fluoren-9-ylmethoxycarbonyl chloride with appropriate amines and carboxylic acids. The compound can be synthesized through solid-phase peptide synthesis techniques, allowing for the generation of diverse molecular libraries for biological evaluation .
Biological Activity
The biological activity of this compound has been studied in various contexts, including its potential as an inhibitor in enzymatic processes and its interaction with cellular pathways.
Inhibition Studies
Research indicates that compounds containing the triazole moiety exhibit significant inhibitory effects on various enzymes, including those involved in cancer progression. For instance, studies have shown that triazole derivatives can inhibit the activity of certain proteases that are crucial for tumor growth and metastasis .
Anticancer Properties
In vitro studies have demonstrated that 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid exhibits cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a potential role in cancer therapy .
Case Studies
- Cytotoxicity Against Breast Cancer Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways .
- Enzyme Inhibition : Another study focused on the inhibition of PCSK9 (proprotein convertase subtilisin/kexin type 9), a key regulator of cholesterol metabolism. The compound demonstrated a strong binding affinity to PCSK9, suggesting its utility in managing hypercholesterolemia and related cardiovascular diseases .
Research Findings
The following table summarizes key findings from various studies on the biological activity of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid:
| Study | Biological Activity | Cell Type/Model | Key Findings |
|---|---|---|---|
| Study 1 | Cytotoxicity | MCF-7 Breast Cancer | Induced apoptosis, dose-dependent viability reduction |
| Study 2 | Enzyme Inhibition | PCSK9 | High binding affinity, potential for cholesterol management |
| Study 3 | Antimicrobial Activity | Various Bacteria | Effective against Gram-positive bacteria, mechanism involves disruption of cell wall synthesis |
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies indicate that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the National Cancer Institute's Developmental Therapeutics Program has assessed similar triazole derivatives, revealing promising results in inhibiting tumor growth, with some compounds demonstrating GI50 values in the low micromolar range . This suggests that modifications to the triazole structure can enhance anticancer efficacy.
Antimicrobial Properties
The antimicrobial activity of triazole derivatives, including 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid, has been explored extensively. Research shows that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often linked to their ability to interfere with bacterial enzyme functions, making them potential candidates for antibiotic development .
Biochemical Applications
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor is another area of research interest. Triazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism. For example, studies have indicated that modifications to the triazole ring can enhance binding affinity to target enzymes, thereby increasing inhibitory potency .
Drug Design and Development
The structural features of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid make it a valuable scaffold for drug design. Its ability to form stable interactions with biological targets allows for the development of novel therapeutic agents. Computational studies, including molecular docking simulations, have been utilized to predict the binding interactions between this compound and various biological targets, guiding further synthesis and optimization efforts .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with the target molecule, such as the Fmoc group, heterocyclic cores, or carboxylic acid functionalities:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle :
- The triazole in the target compound provides aromaticity and hydrogen-bonding capacity, enhancing interactions in biological systems or crystallization .
- Morpholine () offers a six-membered oxygen-containing ring, improving solubility but lacking the triazole's nitrogen density.
- Oxetane () introduces ring strain, which can enhance metabolic stability in drug design .
Functional Groups :
- The carboxylic acid (-COOH) in the target compound and analogues (e.g., morpholine, oxetane derivatives) increases water solubility and enables conjugation.
- Methyl ester derivatives (e.g., ) are more lipophilic, favoring passive membrane permeability in prodrugs .
Synthetic Utility :
- The triazole core is typically synthesized via CuAAC, a high-yield "click" reaction, whereas morpholine and oxetane derivatives require ring-closing or oxidation steps .
- Thiazole-containing compounds () often involve sulfur-based cyclization, which may complicate purification .
Physicochemical Properties :
- The methyl group on the triazole slightly increases lipophilicity compared to unsubstituted analogues.
- Oxetane's strain energy (~26 kcal/mol) may enhance reactivity or stability under physiological conditions .
Safety and Handling: Carboxylic acid derivatives (e.g., target compound, –7) may require pH adjustments to prevent degradation. Compounds like 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid () are classified for acute toxicity (H302, H315), necessitating proper PPE during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
